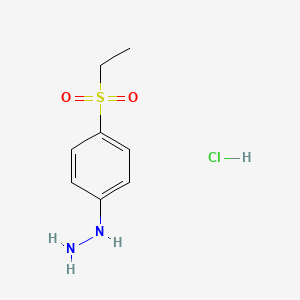

4-(Ethylsulphonyl)phenylhydrazine hydrochloride

Übersicht

Beschreibung

4-(Ethylsulphonyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H12N2O2S•HCl and a molecular weight of 236.72 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulphonyl)phenylhydrazine hydrochloride typically involves the reaction of 4-(Ethylsulphonyl)phenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethylsulphonyl)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

- 4-(Ethylsulphonyl)phenylhydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as inflammation and cancer.

- The compound is particularly noted for its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses .

Case Study: Synthesis of COX-2 Inhibitors

- A study demonstrated the synthesis of a novel NSAID using this compound as a key intermediate. The resulting compound exhibited significant anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs .

Analytical Chemistry

Development of Analytical Methods

- The compound is employed in the development of analytical techniques for detecting and quantifying biomolecules. Its ability to form stable complexes with certain analytes enhances the sensitivity and accuracy of these methods.

Data Table: Applications in Analytical Chemistry

| Application Area | Methodology Used | Key Findings |

|---|---|---|

| Biomolecule Detection | Chromatography | Improved detection limits for biomarkers |

| Quantification of Drugs | Spectrophotometry | Enhanced accuracy in drug concentration measurements |

Biochemical Research

Studying Enzyme Interactions

- Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its derivatives have been shown to modulate enzyme activity, providing insights into metabolic regulation .

Case Study: Enzyme Activity Modulation

- A study focused on the interaction between this compound and specific enzymes involved in metabolic pathways, revealing its potential to act as a modulator. This research contributes to understanding disease mechanisms and developing targeted therapies .

Material Science

Formulation of Specialty Chemicals

- The compound is also explored in material science for formulating specialty chemicals that improve properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use.

Agricultural Chemistry

Potential Agrochemical Applications

- There is ongoing research into the use of this compound in developing agrochemicals aimed at pest control and crop protection strategies. Its efficacy as an active ingredient in pesticides is being evaluated through various field trials.

Wirkmechanismus

The mechanism of action of 4-(Ethylsulphonyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can alter the structure and function of the target molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Methylsulfonyl)phenylhydrazine hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

4-(Ethylsulfonyl)aniline: Similar in structure but with an aniline group instead of a hydrazine group.

Uniqueness

4-(Ethylsulphonyl)phenylhydrazine hydrochloride is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are desired .

Biologische Aktivität

4-(Ethylsulphonyl)phenylhydrazine hydrochloride is a compound of increasing interest in the pharmaceutical and biochemical research domains. Its unique structure, characterized by the ethylsulphonyl group attached to a phenylhydrazine moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10ClN2O2S

- Molecular Weight : 222.69 g/mol

- Appearance : Crystalline powder, typically off-white to light yellow.

The biological activity of this compound is attributed primarily to its hydrazine structure. Hydrazines are known to interact with various biological targets, including enzymes and receptors, potentially leading to significant pharmacological effects. The sulphonyl group may enhance solubility and stability, allowing for better interaction with biological molecules.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that similar compounds can modulate oxidative stress levels, impacting cell survival and apoptosis.

- Interaction with Cellular Targets : Studies indicate that hydrazines can interact with hemoglobin and cytochrome P-450, influencing metabolic processes .

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has demonstrated potential in reducing oxidative stress markers in cellular models.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory properties.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A-431 human epidermoid carcinoma cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups treated with standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Induction of apoptosis |

| Doxorubicin | 10 | DNA intercalation |

Case Study 2: Antioxidant Effects

In another study focusing on oxidative stress, the compound was shown to significantly reduce malondialdehyde (MDA) levels in rat liver homogenates, suggesting its potential as an antioxidant agent .

| Treatment | MDA Levels (nmol/mg protein) |

|---|---|

| Control | 5.0 |

| Compound | 2.1 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Reaction of Ethylsulfonamide with Hydrazine :

- Ethylsulfonamide is reacted with hydrazine hydrate under reflux conditions.

- Purification through crystallization yields the hydrochloride salt.

-

Alternative Synthetic Routes :

- Utilizing different sulfonamide precursors can modify the properties and yield of the final product.

Safety and Handling

As with many chemical compounds, safety precautions should be observed when handling this compound:

- It should be handled in a fume hood.

- Appropriate personal protective equipment (PPE) such as gloves and goggles should be worn.

- The material is classified as an irritant; care should be taken to avoid skin contact.

Eigenschaften

IUPAC Name |

(4-ethylsulfonylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKKXMQLFZXKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.